molecular formula C7H7BClFO3 B13726370 (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid

(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B13726370
M. Wt: 204.39 g/mol
InChI Key: JLLKHEXSRRPRIH-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-fluoro-5-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or organic solvent .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H7BClFO3

Molecular Weight

204.39 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3,11-12H,1H3

InChI Key

JLLKHEXSRRPRIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)OC)(O)O

Origin of Product

United States

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